molecular formula C29H20N4O3 B10873659 2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10873659
M. Wt: 472.5 g/mol
InChI Key: CUCVXVNHJACXLC-UHFFFAOYSA-N
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Description

2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a naphthyloxy group, a phenyl group, and a chromeno-triazolo-pyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Scaffold: The initial step involves the synthesis of the chromeno scaffold through a cyclization reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the Triazolo Group: The triazolo group is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Naphthyloxy Group: The naphthyloxy group is attached through an etherification reaction, typically using naphthol and an appropriate alkylating agent.

    Final Assembly: The final step involves the coupling of the phenyl group and the chromeno-triazolo-pyrimidine scaffold through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism of action of 2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 results in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C29H20N4O3

Molecular Weight

472.5 g/mol

IUPAC Name

13-(naphthalen-1-yloxymethyl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C29H20N4O3/c34-20-13-14-22-24(15-20)36-29-27(26(22)19-8-2-1-3-9-19)28-31-25(32-33(28)17-30-29)16-35-23-12-6-10-18-7-4-5-11-21(18)23/h1-15,17,26,34H,16H2

InChI Key

CUCVXVNHJACXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)COC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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